molecular formula C20H24N6O2S B2451800 4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 1173082-84-2

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2451800
CAS No.: 1173082-84-2
M. Wt: 412.51
InChI Key: GBYJMTQPEMLICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry. This compound features a pyrimidine core substituted with an imidazole ring and a piperazine ring bearing a mesitylsulfonyl group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the imidazole ring: The imidazole ring can be introduced via a cyclization reaction involving a suitable precursor such as an α-haloketone and an amine.

    Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions using a suitable piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyrimidine
  • 4-(1H-imidazol-1-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
  • 4-(1H-imidazol-1-yl)-6-(4-(tosyl)piperazin-1-yl)pyrimidine

Uniqueness

4-(1H-imidazol-1-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyrimidine is unique due to the presence of the mesitylsulfonyl group, which can enhance its stability and binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

4-imidazol-1-yl-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-15-10-16(2)20(17(3)11-15)29(27,28)26-8-6-24(7-9-26)18-12-19(23-13-22-18)25-5-4-21-14-25/h4-5,10-14H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYJMTQPEMLICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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